N-(2-bromophenyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
N-(2-bromophenyl)-2,4-difluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group and two fluorine atoms attached to a benzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2,4-difluorobenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-bromoaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-2,4-difluorobenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antimicrobial and anticancer properties. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development .
Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- N-(2-bromophenyl)-2-chloronicotinamide
- N-(2-bromophenyl)-4-methylbenzenesulfonamide
- N-(2-bromophenyl)-2,4-dichlorobenzenesulfonamide
Uniqueness: N-(2-bromophenyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H8BrF2NO2S |
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Molecular Weight |
348.16 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-6-5-8(14)7-10(12)15/h1-7,16H |
InChI Key |
UJTJWKYVPOSNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)Br |
Origin of Product |
United States |
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